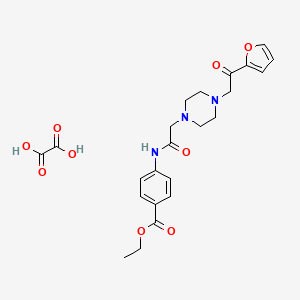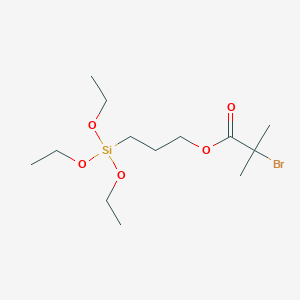
3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate is a chemical compound with the molecular formula C13H27BrO5Si and a molecular weight of 371.34 g/mol . It is a colorless to pale yellow liquid that is used in various industrial and scientific applications. This compound is known for its ability to act as a crosslinking agent or modifier, enhancing the properties of materials such as adhesives, sealants, and coatings .
Preparation Methods
3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate can be synthesized through the reaction of 2-bromo-2-methylpropionyl chloride with triethoxysilane under basic conditions . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Condensation Reactions: The triethoxysilyl group can undergo condensation reactions with other silanes or siloxanes to form siloxane bonds, which are useful in the formation of crosslinked polymer networks.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and acids like hydrochloric acid for esterification . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate involves its ability to form covalent bonds with other molecules through its reactive bromine and triethoxysilyl groups . The bromine atom can participate in nucleophilic substitution reactions, while the triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds . These reactions enable the compound to act as a crosslinking agent, enhancing the properties of the materials it is incorporated into.
Comparison with Similar Compounds
Similar compounds to 3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate include:
2-Bromo-2-methylpropanoic acid 3-(trichlorosilyl)propyl ester: This compound has a similar structure but with trichlorosilyl groups instead of triethoxysilyl groups.
2-Bromo-2-methylpropanoic acid 3-(trimethoxysilyl)propyl ester: This compound contains trimethoxysilyl groups, which can also undergo similar condensation reactions.
The uniqueness of this compound lies in its triethoxysilyl group, which provides a balance between reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
3-triethoxysilylpropyl 2-bromo-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27BrO5Si/c1-6-17-20(18-7-2,19-8-3)11-9-10-16-12(15)13(4,5)14/h6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBDELVBHOGZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOC(=O)C(C)(C)Br)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BrO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880339-31-1 |
Source


|
| Record name | 3-(Triethoxysilyl)propyl 2-Bromo-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloroacetamide](/img/structure/B2766431.png)
![6-benzyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2766434.png)
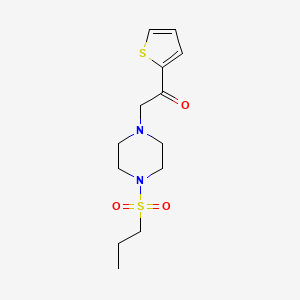
![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2766436.png)
![Tert-butyl N-[9-(2-chloropropanoylamino)-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B2766437.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2766439.png)
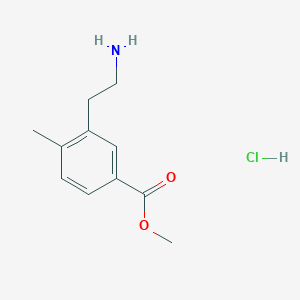

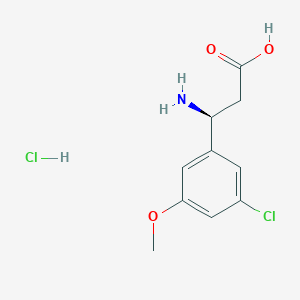
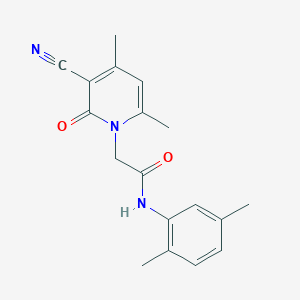
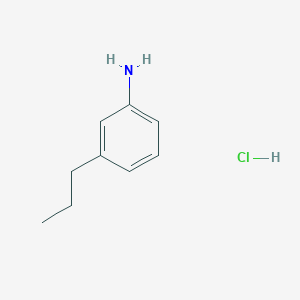
![Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate](/img/structure/B2766447.png)
